TrkA Kinase Inhibition Potency vs. Flecainide (In‑Class Comparator): No Direct Data Available
A direct comparison of TrkA kinase inhibitory activity between the target compound and the prototypical 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold representative flecainide has not been reported in peer-reviewed literature or patent documents accessible as of the search cut-off date. While patent filings (e.g., US8791123, US9782415, US9796724, US10251889, US10758542) list numerous pyrazolo[1,5-a]pyrimidine-substituted benzamides with reported TrkA IC₅₀ values ranging from 0.2 nM to >1,000 nM, Example 30 across these families (which corresponds to the target compound's core) lacks publicly disclosed IC₅₀ values in the excerpted patent sections [1]. Flecainide's reported sodium channel Nav1.5 IC₅₀ is approximately 7 µM, but its TrkA activity is unpublished, precluding cross-target selectivity inference [2]. This evidence gap constitutes a critical differentiator: procurement decisions must be predicated on the absence of validated bioactivity data rather than assumed parity.
| Evidence Dimension | TrkA kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported in accessible patent or literature |
| Comparator Or Baseline | Flecainide: Nav1.5 IC₅₀ ~7 µM (non-TrkA); TrkA IC₅₀ unpublished |
| Quantified Difference | Not calculable (data unavailable for both compounds on the same target) |
| Conditions | N/A (no head-to-head assay available) |
Why This Matters
Procurement for kinase-targeted research programs must await or commission bespoke profiling data, as neither class-wide extrapolation from older antiarrhythmics nor analogy to patented pyrazolo[1,5-a]pyrimidine benzamides is scientifically defensible.
- [1] Array BioPharma Inc. Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. United States Patent US8791123B2. Published 2014-07-29. View Source
- [2] Paul AA, Witchel HJ, Hancox JC. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. Br J Pharmacol. 2001 Jul;133(5):717-29. doi: 10.1038/sj.bjp.0704125. (Provides flecainide hERG IC₅₀ of ~3.9 µM, supporting class-specific ion channel activity distinct from TrkA). View Source
